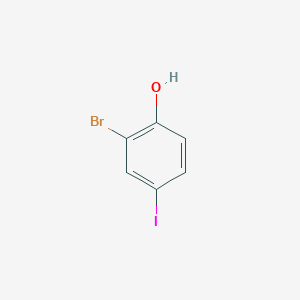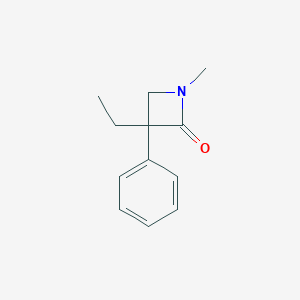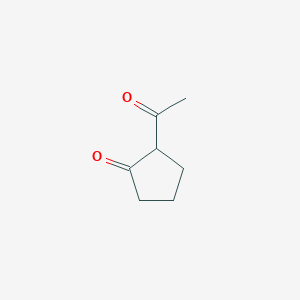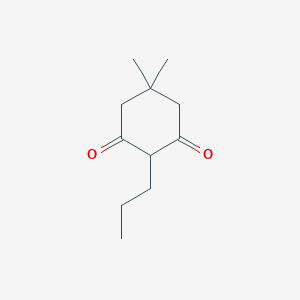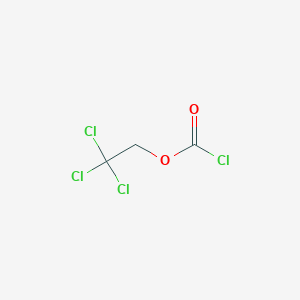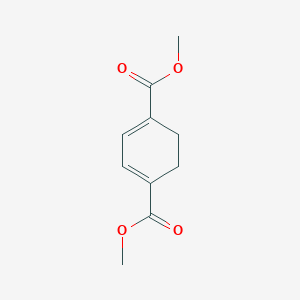
四氯化硒
描述
Selenium tetrachloride is an inorganic compound with the chemical formula SeCl₄. It exists as a yellow to white volatile solid and is one of the two commonly available selenium chlorides, the other being selenium monochloride (Se₂Cl₂). Selenium tetrachloride is primarily used in the synthesis of other selenium compounds .
科学研究应用
Selenium tetrachloride has several applications in scientific research:
- Chemistry: It is used as a reagent in the synthesis of various selenium-containing compounds.
- Biology and Medicine: Selenium compounds, including selenium tetrachloride, are studied for their potential therapeutic applications, such as in the treatment of cancer and other diseases .
- Industry: It is used in the purification of selenium and in the production of other selenium compounds .
作用机制
Target of Action
Selenium tetrachloride (SeCl4) is an inorganic compound composed of one selenium atom and four chlorine atoms . Selenium, as an essential trace element for humans, is notable for its antioxidant properties . It is incorporated into many different selenoproteins which serve various functions throughout the body .
Mode of Action
Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA . This sequence is recognized by RNA ste loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocystiene .
Biochemical Pathways
Selenium is involved in various biochemical pathways. It is a vital element of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species . Selenium is also found in the body’s natural defense system against infection and oxidative stress . Selenium is incorporated into many different selenoproteins which serve various functions throughout the body .
Pharmacokinetics
Selenium is known to interact with numerous nutrients and toxic substances . The complexity of these interactions may contribute to inter-individual variability in the susceptibility to various chronic diseases .
Result of Action
The molecular and cellular effects of selenium’s action are complex and multifaceted. Selenium is known to have a cytotoxic effect on hepatocellular carcinoma cells . It regulates various signaling pathways and endoplasmic reticulum stress . The pathways of cell death of liver cancer cells as a result of exposure to selenium nanoparticles are considered .
Action Environment
Environmental factors significantly influence the action of selenium. Selenium content and distribution in soil are significantly affected by Se biogeochemical processes that will affect human Se dietary intake . Understanding Se release, anthropogenic sources, and environmental behavior is critical for developing an effective Se containment strategy .
生化分析
Biochemical Properties
The biochemical properties of selenium tetrachloride are not well-studied. Selenium, the parent element of selenium tetrachloride, plays a significant role in various biochemical reactions. Selenium is an essential trace element for humans and most other living organisms . It is mainly played through selenoproteins synthesized by the selenium metabolic system . Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis .
Cellular Effects
Selenium nanoparticles have been shown to have an adverse effect on laboratory animals, as evidenced by several indicators of general toxic action . These effects include reductions of body mass, changes in hepatotoxicity indices (increased enzyme activity and accumulation of selenium in the liver), and the possibility of impairment of fatty acid, protein, lipid, and carbohydrate metabolisms .
Molecular Mechanism
Selenium tetrachloride is a tetrameric cubane-type cluster, for which the Se atom of an SeCl6 octahedron sits on four corners of the cube and the bridging Cl atoms sit on the other four corners . The bridging Se-Cl distances are longer than the terminal Se-Cl distances, but all Cl-Se-Cl angles are approximately 90° .
Temporal Effects in Laboratory Settings
Selenium analysis can suffer from a number of spectral interferences . Even in aqueous solutions without additional sample matrix, significant overlaps of ArAr+ molecular ions occur on all selenium isotopes .
Dosage Effects in Animal Models
Selenium nanoparticles have been shown to have protective effects against carbon tetrachloride-induced hepatic injury in rats .
Metabolic Pathways
Selenium and sulfur are similar both physically and chemically, and they share the same transport machinery and participate in the same metabolic processes in plants .
Transport and Distribution
Selenium is an essential trace element in humans and animals, and its beneficial roles in human health have been well recognized . The role of selenium is mainly played through selenoproteins synthesized by the selenium metabolic system .
Subcellular Localization
Selenium nanoparticles could be absorbed by rice plants, and aquaporin inhibitor was responsible for a 60.4% inhibition of SeNP influx, while metabolic inhibitor was ineffective .
准备方法
Synthetic Routes and Reaction Conditions: Selenium tetrachloride is prepared by treating elemental selenium with chlorine gas. The reaction is typically carried out by heating selenium in the presence of chlorine, resulting in the sublimation of selenium tetrachloride from the reaction flask . The reaction can be represented as:
Se+2Cl2→SeCl4
Industrial Production Methods: In industrial settings, the preparation of selenium tetrachloride involves the same basic reaction but on a larger scale. The volatility of selenium tetrachloride is exploited for the purification of selenium. Impure selenium is reacted with chlorine, and the resulting selenium tetrachloride is collected and reduced back to pure selenium .
Types of Reactions:
- Selenium tetrachloride reacts with water to form selenous acid and hydrochloric acid:
Hydrolysis: SeCl4+3H2O→H2SeO3+4HCl
It reacts with selenium dioxide to form selenium oxychloride:Reaction with Selenium Dioxide: SeCl4+SeO2→2SeOCl2
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Selenium Dioxide: For the formation of selenium oxychloride.
Major Products Formed:
- Selenous Acid (H₂SeO₃)
- Hydrochloric Acid (HCl)
- Selenium Oxychloride (SeOCl₂)
相似化合物的比较
- Selenium Monochloride (Se₂Cl₂)
- Selenium Tetrafluoride (SeF₄)
- Selenium Tetrabromide (SeBr₄)
- Selenium Dioxide (SeO₂)
Comparison:
- Selenium Monochloride (Se₂Cl₂): Unlike selenium tetrachloride, selenium monochloride is less volatile and has different reactivity.
- Selenium Tetrafluoride (SeF₄): Selenium tetrafluoride is a gas at room temperature, whereas selenium tetrachloride is a solid.
- Selenium Tetrabromide (SeBr₄): Selenium tetrabromide is similar in structure to selenium tetrachloride but has different chemical properties due to the presence of bromine instead of chlorine.
- Selenium Dioxide (SeO₂): Selenium dioxide is an oxide of selenium and has different chemical behavior compared to selenium tetrachloride .
Selenium tetrachloride stands out due to its unique reactivity and applications in the synthesis of other selenium compounds.
属性
InChI |
InChI=1S/Cl4Se/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBXMNQCXXEHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Se](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SeCl4, Cl4Se | |
| Record name | selenium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Selenium tetrachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium_tetrachloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064903 | |
| Record name | Selenium chloride (SeCl4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10026-03-6 | |
| Record name | Selenium tetrachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenium tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium chloride (SeCl4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenium chloride (SeCl4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Selenium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENIUM TETRACHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB8868P5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


